Quipazine

描述

Quipazine is a piperazine-based nonselective serotonin (5-HT) receptor agonist with antidepressant and oxytocic activities. This compound targets and binds to serotonin receptors, particularly to the 5HT2A and 5HT3 receptors. Serotonin receptor activation by this compound may lead to smooth muscle contraction and antidepressant effects.

A pharmacologic congener of serotonin that contracts smooth muscle and has actions similar to those of tricyclic antidepressants. It has been proposed as an oxytocic.

See also: this compound Maleate (active moiety of).

属性

IUPAC Name |

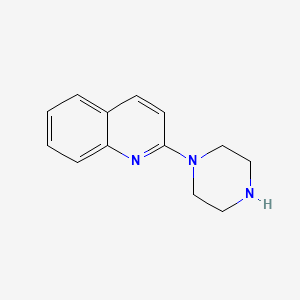

2-piperazin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXDAJYKGWNHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5786-68-5 (maleate (1:1)) | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3046952 | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4774-24-7 | |

| Record name | Quipazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4774-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quipazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quipazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUIPAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4WCY05C0SJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Quipazine's Mechanism of Action at 5-HT2A Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quipazine, a piperazine derivative, is a non-selective serotonin (5-HT) receptor agonist that has been instrumental in the characterization of serotonergic systems.[1] While it interacts with various 5-HT receptor subtypes, its action at the 5-HT2A receptor is of significant interest due to the receptor's role in a multitude of physiological and pathological processes, including neuropsychiatric disorders.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound at the 5-HT2A receptor, focusing on its binding characteristics, functional agonism, and the downstream signaling cascades it elicits.

Core Mechanism of Action: A 5-HT2A Receptor Agonist

This compound acts as an agonist at the 5-HT2A receptor, meaning it binds to and activates the receptor, mimicking the effects of the endogenous ligand, serotonin.[4][5][6] This activation is the primary driver of its pharmacological effects mediated by this receptor subtype. Studies have consistently demonstrated that the effects of this compound, such as the head-twitch response in rodents, are blocked by selective 5-HT2A receptor antagonists like M100907 and are absent in 5-HT2A receptor knockout mice.[4]

Quantitative Analysis of this compound's Interaction with 5-HT2A Receptors

The interaction of this compound with the 5-HT2A receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data from published studies.

Table 1: Binding Affinity of this compound at the 5-HT2A Receptor

| Species/Tissue | Radioligand | Kᵢ (nM) | pKᵢ (mean ± SEM) | Reference |

| Human (HEK293 cells) | [³H]ketanserin | ~20,000 | 4.7 ± 0.14 | [4] |

| Human (post-mortem prefrontal cortex) | [³H]ketanserin | ~5,130 | 5.290 ± 0.16 | [4] |

| Mouse (frontal cortex) | [³H]ketanserin | ~2,500 | 5.601 ± 0.16 | [4] |

| Rat (cortical membranes) | Not Specified | 18 | Not Specified | [6] |

Note: Kᵢ (inhibitory constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity.

Table 2: Functional Activity of this compound at the 5-HT2A Receptor

| Assay Type | Cell Line/Tissue | Parameter | Value (nM) | Efficacy (% of 5-HT) | Reference |

| Inositol Monophosphate (IP₁) Accumulation | HEK293 cells | EC₅₀ | 1300 | 80 | [4][7] |

| Calcium (Ca²⁺) Mobilization | HEK293 cells | EC₅₀ | 2300 | Not Specified | [4] |

Note: EC₅₀ (half-maximal effective concentration) is a measure of potency; a lower EC₅₀ value indicates a higher potency. Efficacy refers to the maximal response induced by the drug relative to the maximal response of the endogenous agonist (5-HT).

Signaling Pathways Activated by this compound at 5-HT2A Receptors

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[3][8] this compound's agonism at this receptor initiates a cascade of intracellular events.

Upon binding of this compound, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/11 protein. This activation results in the dissociation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8][9]

IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[10] The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response. The accumulation of inositol monophosphate (IP₁), a downstream metabolite of IP₃, is a stable and commonly measured marker of Gq/11 pathway activation.[4][8]

Caption: this compound-induced 5-HT2A receptor Gq/11 signaling pathway.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of this compound for the 5-HT2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by this compound.

Materials:

-

HEK293 cells stably expressing human 5-HT2A receptors.[4]

-

Membrane preparation from the above cells or from brain tissue (e.g., mouse or human frontal cortex).[4]

-

Radioligand: [³H]ketanserin, a selective 5-HT2A receptor antagonist.[4]

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., M100907).[11]

-

Test compound: this compound at various concentrations.

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of [³H]ketanserin and varying concentrations of this compound.

-

In a parallel set of tubes, incubate the membrane preparation with [³H]ketanserin and a high concentration of a non-labeled antagonist to determine non-specific binding.

-

After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

References

- 1. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulation of 5-HT2A Receptors Recovers Sensory Responsiveness in Acute Spinal Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT1 and 5-HT2 binding characteristics of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. benchchem.com [benchchem.com]

- 9. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Quipazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quipazine, a compound belonging to the arylpiperazine class, has been a subject of scientific inquiry for decades. Initially investigated for its antidepressant potential, it was never commercially marketed for therapeutic use. However, its complex and potent interactions with the serotonergic system have sustained its relevance as a valuable research tool for elucidating the roles of various serotonin receptors in physiological and behavioral processes. This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action.

Receptor Binding Profile and Affinity

This compound exhibits a broad binding profile, with notable affinity for several serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT). Its psychedelic-like effects are primarily attributed to its activity at the 5-HT2A receptor. A summary of its binding affinities (Ki) for various human receptors is presented below.

| Target | Kᵢ (nM) | Ligand | Tissue Source | Reference |

| 5-HT2A Receptor | 2.5 - 47 | [³H]ketanserin | Human Post-mortem Brain / Mouse Frontal Cortices | [1] |

| 5-HT3 Receptor | High Affinity | [³H]this compound | - | [2][3] |

| Serotonin Transporter (SERT) | Potent Binder | - | - | [1] |

| 5-HT1A Receptor | Moderate Affinity | - | - | [2] |

| 5-HT1B Receptor | Moderate Affinity | - | - | [2] |

| 5-HT2B Receptor | Agonist | - | - | [2] |

| 5-HT2C Receptor | Agonist | - | - | [2] |

| α-Adrenoceptors | Antagonist | ³H-noradrenaline | Rat Brain Cortex Slices | [4] |

| Dopamine Receptors | Potential Agonist | - | - | [5][6] |

Note: "High Affinity" and "Potent Binder" are used where specific Kᵢ values were not provided in the search results.

Mechanism of Action: Serotonergic Agonism

This compound's primary mechanism of action is as a non-selective serotonin receptor agonist.[7] Its most profound effects are mediated through the activation of the 5-HT2A receptor, which is coupled to the Gq/11 signaling pathway.[1][8]

5-HT2A Receptor-Mediated Signaling

Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events. This signaling pathway is crucial for its psychedelic-like properties.[1][9]

Functional Activity

In vitro and in vivo studies have confirmed this compound's agonist activity at the 5-HT2A receptor, leading to downstream effects such as intracellular calcium mobilization and inositol monophosphate (IP₁) accumulation.[1][9]

| Assay | Effect | EC₅₀ | Eₘₐₓ | Cell/Tissue Type | Reference |

| Ca²⁺ Mobilization | Agonist | - | - | HEK293 cells expressing 5-HT2AR | [1] |

| IP₁ Accumulation (in vitro) | Agonist | - | - | HEK293 cells expressing 5-HT2AR | [1] |

| IP₁ Accumulation (in vivo) | Increased IP₁ levels | - | - | Mouse Frontal Cortex | [1] |

Note: Specific EC₅₀ and Eₘₐₓ values were not available in the provided search results.

Effects on Neurotransmitter Systems

Beyond its direct receptor agonism, this compound influences several neurotransmitter systems, contributing to its complex pharmacological profile.

-

Serotonin: this compound is a potent serotonin reuptake inhibitor, which can increase synaptic serotonin levels.[1][2] However, its psychedelic-like effects, such as the head-twitch response (HTR), appear to be independent of this action and are not affected by serotonin depletion.[1][9]

-

Dopamine: Some evidence suggests that this compound may possess dopamine agonist properties, as it can induce stereotyped behaviors in rodents that are blockable by dopamine antagonists.[5][6] It has also been shown to reduce dopamine depletion after synthesis inhibition, suggesting a depression of dopaminergic activity.[10]

-

Norepinephrine: this compound can act as an antagonist at presynaptic α-adrenoceptors, leading to an increase in norepinephrine release.[4] It also diminishes the potassium-induced release of norepinephrine from the medial basal hypothalamus in vitro.[10]

-

Epinephrine: Administration of this compound leads to a dose-dependent decrease in epinephrine concentrations in the rat hypothalamus.[11]

-

Acetylcholine: this compound has been observed to increase acetylcholine levels in the striatum of rats, an effect that appears to be dependent on an intact serotonergic system.[12]

In Vivo Pharmacology and Behavioral Effects

The pharmacodynamic actions of this compound translate into distinct behavioral effects in animal models, most notably the head-twitch response (HTR) in rodents, which is considered a reliable predictor of psychedelic potential in humans.

-

Head-Twitch Response (HTR): this compound induces a robust and lasting HTR in mice.[1] This effect is mediated by the 5-HT2A receptor, as it is blocked by the 5-HT2A antagonist M100907 and is absent in 5-HT2A receptor knockout mice.[1][9] The HTR is not affected by 5-HT3 receptor antagonists like ondansetron.[1]

-

Psychedelic-like Effects: At higher doses, this compound can produce psychedelic effects in humans, although these are often accompanied by significant gastrointestinal side effects.[2] In animal studies, it produces behavioral changes consistent with psychedelic action.[2]

-

Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common side effects of this compound in humans.[2] These effects are largely attributed to its potent agonist activity at the 5-HT3 receptor.[1][2]

-

Locomotor Activity: Intrathecal administration of this compound can elicit locomotor-like air-stepping behavior in neonatal rats, suggesting a direct action on spinal cord serotonin receptors.[13][14]

-

Hormone Release: this compound has been shown to decrease luteinizing hormone (LH) and increase prolactin (PRL) and corticosterone levels in rats.[10][15]

-

Cardiovascular Effects: Activation of 5-HT2 receptors by this compound can lead to an increase in arterial pressure and renin secretion.[16]

Experimental Protocols

Receptor Binding Assay: [³H]ketanserin Displacement

This assay is used to determine the binding affinity of a compound for the 5-HT2A receptor.

Methodology:

-

Tissue Preparation: Frontal cortices from mice are homogenized in a suitable buffer. The homogenate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended.[1]

-

Incubation: The membrane preparation is incubated with a fixed concentration of [³H]ketanserin and a range of concentrations of the competing ligand (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT2A antagonist.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]ketanserin). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo IP₁ Accumulation Assay

This assay measures the functional consequence of 5-HT2A receptor activation by quantifying a downstream second messenger.

Methodology:

-

Animal Treatment: Mice are pre-treated with LiCl to inhibit the degradation of IP₁. Subsequently, they are administered either vehicle or this compound. A separate group may be pre-treated with a 5-HT2A antagonist (e.g., M100907) before this compound administration to confirm receptor specificity.[1]

-

Tissue Harvesting: At a specified time point after drug administration, the mice are euthanized, and the frontal cortex and cerebellum (as a negative control region with low 5-HT2A receptor density) are dissected.[1]

-

IP₁ Measurement: The tissue samples are processed, and the levels of IP₁ are quantified using a commercially available assay kit (e.g., an HTRF-based assay).[1]

-

Data Analysis: The IP₁ levels in the frontal cortex are compared between the different treatment groups. A significant increase in IP₁ in the this compound-treated group compared to the vehicle group, which is blocked by a 5-HT2A antagonist, indicates Gq/11-coupled receptor activation.[1]

Conclusion

This compound's pharmacodynamic profile is characterized by its potent, albeit non-selective, agonism at multiple serotonin receptors, with the 5-HT2A receptor playing a central role in its psychedelic-like effects. Its additional interactions with the serotonin transporter and other neurotransmitter systems, including dopamine and norepinephrine, contribute to its complex and multifaceted pharmacological actions. The detailed understanding of its receptor affinities, signaling pathways, and in vivo effects makes this compound an indispensable tool in neuroscience research, aiding in the exploration of serotonergic modulation of behavior and physiology. The methodologies outlined here provide a framework for the continued investigation of this compound and other novel psychoactive compounds.

References

- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonistic properties of this compound at presynaptic serotonin receptors and alpha-adrenoceptors in rat brain cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exacerbation of a hyperkinetic syndrome: involvement of brain dopamine and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the serotonin agonist, this compound, on luteinizing hormone and prolactin release: evidence for serotonin-catecholamine interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Decreased hypothalamic epinephrine concentration by this compound and other serotonin agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of this compound, a serotonin-like drug, on striatal cholinergic interneurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Acute Intrathecal Administration of this compound Elicits Air-Stepping Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute intrathecal administration of this compound elicits air-steppin...: Ingenta Connect [ingentaconnect.com]

- 15. The effect of this compound, a serotonin receptor agonist, on serum corticosterone concentration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of serotonin2 (5-HT2) receptors by this compound increases arterial pressure and renin secretion in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Quipazine: A Comprehensive Technical Guide for Serotonergic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quipazine, a compound belonging to the arylpiperazine class, has long been a valuable tool in the field of serotonergic research.[1] Initially investigated as an antidepressant, its complex pharmacological profile, characterized by interactions with multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT), has solidified its role as a versatile research chemical.[1][2] This technical guide provides an in-depth overview of this compound's pharmacology, its application in key experimental models, and detailed methodologies for its use, aimed at facilitating its effective utilization in neuroscience and drug discovery.

Core Pharmacological Profile

This compound exhibits a broad spectrum of activity across the serotonergic system, acting as a non-selective agonist at several 5-HT receptors and as a serotonin reuptake inhibitor.[1][2] Its multifaceted nature allows for the investigation of various serotonergic pathways and their physiological and behavioral correlates.

Receptor Binding Affinity

This compound's affinity for various serotonin receptor subtypes has been characterized in numerous radioligand binding studies. The following table summarizes key quantitative data, presenting binding affinities as pKi and Ki values where available.

| Receptor Subtype | Ligand | Tissue/System | pKi | Ki (nM) | Reference |

| 5-HT2A | [3H]ketanserin | Human HEK293 cells | 4.7 ± 0.14 | ~20,000 | [2] |

| 5-HT1A | [3H]8-OH-DPAT | Not Specified | 5.8 | 1584.89 | [3] |

| 5-HT3 | [3H]this compound | Rat Cortex | 9 | 1 | [4] |

Note: Ki values are approximate conversions from pKi where necessary and should be interpreted with caution. The original literature should be consulted for precise values and experimental conditions.

Functional Activity

This compound primarily functions as an agonist at 5-HT2A and 5-HT3 receptors. Its agonist activity at the 5-HT2A receptor is of particular interest as it underlies many of its behavioral effects, including the induction of the head-twitch response (HTR) in rodents, a model often used to screen for potential hallucinogenic properties.[2][5][6] Activation of the 5-HT3 receptor, a ligand-gated ion channel, is associated with gastrointestinal side effects such as nausea and vomiting.[7][8]

Signaling Pathways

This compound's interaction with different 5-HT receptor subtypes triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting experimental results.

5-HT2A Receptor Signaling

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.[9][10] Upon agonist binding, such as with this compound, this initiates a cascade of intracellular events.

5-HT3 Receptor Signaling

In contrast to the 5-HT2A receptor, the 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily.[11] Agonist binding directly opens a non-selective cation channel, leading to rapid depolarization of the neuron.

Key Experimental Protocols

This compound is frequently employed in a variety of in vivo and in vitro assays to probe the function of the serotonergic system.

Head-Twitch Response (HTR) in Mice

The HTR is a rapid, side-to-side head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists.[5][6]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound.

Methodology:

-

Animals: Male C57BL/6J mice are commonly used.[12]

-

Housing: Animals are group-housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

-

Drug Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. Doses can range from 1 to 10 mg/kg.[2]

-

Observation: Immediately after injection, individual mice are placed in a clear observation chamber. The number of head twitches is manually counted for a defined period, often 30-60 minutes.[13][14] Automated detection systems using a head-mounted magnet and a magnetometer can also be employed for higher throughput and more objective quantification.[12]

-

Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Data are typically analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different treatment groups.

References

- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 2. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Head-twitch response - Wikipedia [en.wikipedia.org]

- 6. This compound-induced head-twitch in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. The interactions of the 5-HT3 receptor with this compound-like arylpiperazine ligands: the journey track at the end of the first decade of the third millennium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Serotonergic Agent Quipazine: A Historical and Technical Overview of its Exploration in Antidepressant Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quipazine, a piperazine derivative, emerged in the landscape of psychopharmacology as a compound with significant serotonergic activity. Initially investigated for its potential as an antidepressant, its complex pharmacological profile and the concurrent evolution of antidepressant drug discovery have shaped its trajectory primarily as a research tool. This technical guide provides an in-depth exploration of the historical development of this compound in the context of antidepressant research, detailing its mechanism of action, key experimental findings, and the methodologies employed in its evaluation.

Core Pharmacological Profile

This compound's primary mechanism of action revolves around its interaction with the serotonin (5-HT) system. It is characterized as a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor. Its affinity for various serotonin receptor subtypes and the serotonin transporter (SERT) has been a central focus of investigation.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data regarding this compound's binding affinities and functional activities at key molecular targets.

Table 1: this compound Receptor and Transporter Binding Affinities

| Target | Radioligand | Tissue/System | Species | pKi | Ki (nM) | Reference |

| 5-HT2A Receptor | [3H]ketanserin | HEK293 cells (human receptor) | Human | 4.7 ± 0.14 | ~20,000 | [1] |

| 5-HT2A Receptor | [3H]ketanserin | Mouse frontal cortex | Mouse | 5.601 ± 0.16 | ~2,506 | [1] |

| 5-HT2A Receptor | [3H]ketanserin | Human post-mortem prefrontal cortex | Human | 5.290 ± 0.16 | ~5,128 | [1] |

| 5-HT1A Receptor | [3H]8-OH-DPAT | N/A | N/A | 5.8 | 1584.89 | [2] |

| 5-HT1B Receptor | [125I]ICYP | Rat cortical membranes | Rat | 6.49 | 320 | |

| 5-HT1 Receptor | N/A | Rat cortical membrane | Rat | N/A | High Affinity | |

| 5-HT2 Receptor | N/A | Rat cortical membrane | Rat | N/A | High Affinity | |

| 5-HT3 Receptor | [3H]this compound | N/A | N/A | N/A | ~1 | |

| Serotonin Transporter (SERT) | [3H]citalopram | Rat cortical membranes | Rat | N/A | 30 |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Table 2: this compound In Vitro Functional Activity

| Assay | Target System | Effect | Parameter | Value (nM) | Reference |

| Inositol Monophosphate (IP1) Accumulation | 5-HT2A Receptor | Agonist | EC50 | N/A | [1] |

| [14C]guanidinium uptake | 5-HT3 Receptor | Agonist | EC50 | Similar to this compound | [3] |

| Inhibition of K+-induced [3H]5HT release | Serotonin Autoreceptor | Antagonist | IC50 | 670 |

Signaling Pathways and Mechanism of Action

This compound's effects are primarily mediated through the activation of G-protein coupled receptors (GPCRs) and inhibition of the serotonin transporter. The 5-HT2A receptor, a Gq/11-coupled receptor, is a key target.

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by this compound initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC), which then leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, a key event in many cellular responses.

Caption: this compound-induced 5-HT2A receptor signaling cascade.

Serotonin Transporter (SERT) Inhibition

This compound also functions as a serotonin reuptake inhibitor by binding to the serotonin transporter (SERT). This action increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Caption: Mechanism of this compound's action on the serotonin transporter.

Preclinical Evaluation in Animal Models

This compound has been evaluated in various animal models to characterize its behavioral effects. Much of this research has focused on its psychedelic-like properties, such as the induction of the head-twitch response (HTR) in rodents.

Table 3: this compound Effects in Animal Models

| Model | Species | Doses Tested | Key Findings | Reference |

| Head-Twitch Response (HTR) | Mouse | 5 mg/kg | Induced a lasting HTR, blocked by 5-HT2A antagonist M100907. | [1] |

| Drug Discrimination | Rat | N/A | Produced stimulus generalization in rats trained with LSD and DOM. | [1] |

| Firing Rate of Dorsal Raphe Neurons | Rat | ED50 = 0.82 mg/kg (i.v.) | Depressed firing rate of 5-HT-containing neurons. | [4] |

While originally pursued for antidepressant effects, specific quantitative data from canonical antidepressant models like the Forced Swim Test (FST), Tail Suspension Test (TST), and Chronic Unpredictable Stress (CUS) model are not extensively reported in the available literature. The focus of published research has predominantly been on its 5-HT2A agonist-related psychedelic-like effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used in the study of this compound.

[3H]ketanserin Binding Assay

This assay is used to determine the binding affinity of a compound for the 5-HT2A receptor.

Caption: Workflow for the [3H]ketanserin binding assay.

Protocol Details:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor in a suitable buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of [3H]ketanserin and a range of concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Inositol Monophosphate (IP1) Accumulation Assay

This functional assay measures the agonist activity of a compound at Gq-coupled receptors like the 5-HT2A receptor.

Caption: Workflow for the IP1 accumulation assay.

Protocol Details:

-

Cell Culture: Plate cells expressing the 5-HT2A receptor in a multi-well plate and allow them to adhere and grow.

-

Stimulation: Replace the culture medium with a stimulation buffer containing Lithium Chloride (LiCl), which inhibits the degradation of IP1. Add varying concentrations of the test compound (this compound) and incubate.

-

Lysis: Lyse the cells to release the accumulated intracellular IP1.

-

Detection: Quantify the IP1 levels using a commercially available kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF). This involves a competitive immunoassay where cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody.

-

Data Analysis: Plot the HTRF ratio against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

Conclusion and Future Directions

The historical investigation of this compound reveals a compound with a rich serotonergic pharmacology that has contributed to our understanding of the 5-HT system. While its development as a clinical antidepressant was halted, primarily due to gastrointestinal side effects likely mediated by its 5-HT3 receptor agonism, it remains a valuable tool in neuroscience research. Its potent activity at the 5-HT2A receptor has made it a reference compound in studies of psychedelic drug mechanisms. Future research could explore the potential of this compound analogs with a more selective binding profile, potentially separating the desired antidepressant-like effects from the undesirable side effects, to revisit its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers in the field of drug discovery and neuropharmacology.

References

- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative traits for the tail suspension test: automation, optimization, and BXD RI mapping - PMC [pmc.ncbi.nlm.nih.gov]

Quipazine's Role in Modeling Psychedelic Drug Effects: A Technical Guide

Affiliation: Google Research

Abstract

Quipazine, a non-classical N-substituted piperazine, serves as a critical pharmacological tool in the study of psychedelic drug action. Despite being structurally distinct from traditional tryptamine or phenethylamine psychedelics, this compound exhibits a functional profile that closely mimics these compounds, primarily through its agonist activity at the serotonin 2A receptor (5-HT2AR). This guide provides an in-depth technical overview of this compound's mechanism of action, its application in key preclinical models predictive of psychedelic effects, and the detailed experimental protocols necessary for its use. We present its receptor binding and behavioral data in structured tables and illustrate its associated signaling pathways and experimental workflows using standardized diagrams to facilitate comprehension and replication by researchers in neuroscience and drug development.

Introduction

Classic psychedelic compounds, such as LSD and psilocybin, are defined by their core tryptamine or phenethylamine structures. However, the activation of the serotonin 2A receptor (5-HT2AR), the principal mechanism for psychedelic effects, can be achieved by compounds lacking these scaffolds. This compound is a prominent example of such a compound.[1] Initially developed as an antidepressant, its utility in research now stems from its reliable induction of psychedelic-like effects in animal models.[1][2] These effects, including the head-twitch response (HTR) and stimulus generalization in drug discrimination studies, are robustly mediated by the 5-HT2AR.[1][3][4] This makes this compound an invaluable tool for interrogating the 5-HT2AR system and for screening novel compounds with potential psychedelic activity. However, its action at other receptors, notably the 5-HT3 receptor which mediates emesis, presents both challenges and unique research opportunities.[3][5][6] This document serves as a comprehensive technical resource for scientists utilizing this compound in the context of psychedelic research.

Pharmacological Profile

This compound's primary mechanism for inducing psychedelic-like effects is its agonist activity at the 5-HT2A receptor. However, it is a non-selective serotonergic agent, also exhibiting significant affinity for 5-HT3, 5-HT2C, and other serotonin receptor subtypes, as well as the serotonin transporter (SERT).[1][2][3]

Receptor Binding Affinities

The binding affinity of this compound and its analogs to the human 5-HT2A receptor has been characterized through radioligand binding assays. This data is crucial for understanding its potency and selectivity.

Table 1: 5-HT2A Receptor Binding Affinities of this compound and Related Compounds

| Compound | pKi (human 5-HT2AR) | Assay Method |

|---|---|---|

| This compound | 4.7 ± 0.14 | [3H]ketanserin displacement in HEK293 cells |

| 1-NP | 7.00 ± 0.11 | [3H]ketanserin displacement in HEK293 cells |

| 2-NP | 6.14 ± 0.11 | [3H]ketanserin displacement in HEK293 cells |

| Isothis compound | 5.42 ± 0.16 | [3H]ketanserin displacement in HEK293 cells |

Data sourced from de la Fuente Revenga et al. (2021).[1]

Functional Activity

This compound functions as a 5-HT2AR agonist, activating the canonical Gq/11 signaling pathway. This has been confirmed through in vitro and in vivo measures of downstream effectors, such as intracellular calcium mobilization and inositol monophosphate (IP1) accumulation.[1][7][8]

Signaling Pathways

Activation of the 5-HT2A receptor by this compound initiates a well-characterized intracellular signaling cascade. This pathway is considered central to the mechanism of action of all classic psychedelics.

Caption: this compound-induced 5-HT2AR Gq/11 signaling cascade.

This activation leads to the expression of immediate early genes (IEGs) like c-fos and egr-2 in the cortex, a molecular signature consistent with that of classic psychedelics.[1]

Preclinical Models & Experimental Protocols

This compound's utility is best demonstrated in its application to validated animal models that predict psychedelic effects in humans. The two most prominent are the head-twitch response (HTR) and drug discrimination paradigms.

Head-Twitch Response (HTR)

The HTR is a rapid, side-to-side head movement in rodents that is a behavioral proxy for 5-HT2AR activation and is considered a reliable predictor of hallucinogenic potential in humans.[9] this compound dose-dependently induces the HTR, and this effect is blocked by 5-HT2AR antagonists and absent in 5-HT2AR knockout mice.[1][8]

Table 2: In Vivo Behavioral Effects of this compound in Mice

| Model | Parameter | Value | Species/Strain |

|---|---|---|---|

| Head-Twitch Response (HTR) | ED50 | ~2.5 mg/kg | C57BL/6J Mice |

Data represents an approximate value derived from published dose-response curves in de la Fuente Revenga et al. (2021).[1]

-

Subjects: Male C57BL/6J mice (8-12 weeks old) are commonly used. Animals should be housed in groups with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

-

Habituation: On the day of the experiment, transport mice to the testing room at least 60 minutes before drug administration to allow for acclimation.

-

Drug Administration: Prepare this compound in a vehicle of 0.9% saline. Administer the desired dose (e.g., 0.5 - 5.0 mg/kg) via intraperitoneal (IP) injection. A vehicle-only group serves as the negative control.

-

Observation: Immediately after injection, place each mouse into an individual, clean, standard polycarbonate cage. HTR counts are typically recorded for a period of 30 to 60 minutes.[1] Observation can be done by a trained experimenter blind to the treatment conditions or via video recording for later analysis.

-

Quantification: An HTR is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not part of normal grooming or exploratory behavior. The total number of head-twitches during the observation period is recorded for each animal.

-

Data Analysis: Compare HTR counts between different dose groups and the vehicle control using appropriate statistical methods, such as a one-way ANOVA followed by post-hoc tests.

Caption: Standard experimental workflow for the HTR assay.

Drug Discrimination

Drug discrimination is a behavioral paradigm where animals are trained to recognize the interoceptive effects of a specific drug. In these studies, rodents trained to discriminate classic psychedelics like LSD or 2,5-dimethoxy-4-methylamphetamine (DOM) from vehicle will generalize to this compound, meaning they report experiencing a similar subjective state.[1][4] This demonstrates that this compound produces stimulus effects comparable to classic hallucinogens.

-

Subjects: Adult male Sprague-Dawley rats are typically used. They are often food-restricted to maintain 85-90% of their free-feeding body weight to ensure motivation for the operant task.

-

Apparatus: Standard two-lever operant conditioning chambers are used. Levers are associated with food pellet reinforcement.

-

Training Phase:

-

Animals are trained to press one lever (the "drug lever") for a food reward after being administered a training dose of a classic psychedelic (e.g., DOM, 0.6 mg/kg, IP).

-

On alternate days, they are trained to press the other lever (the "vehicle lever") for a reward after being administered saline.

-

Training sessions typically last 15-30 minutes and continue for several weeks until animals reliably (>80% accuracy) select the correct lever before receiving the first reward.

-

-

Testing Phase:

-

Once the discrimination is learned, substitution tests are performed.

-

Animals are administered a novel compound, such as various doses of this compound, and placed in the chamber. The percentage of responses on the drug-associated lever is recorded.

-

Full substitution (generalization) is defined as >80% of responses on the drug lever, indicating the test drug produces a similar subjective effect to the training drug.

-

-

Data Analysis: Dose-response curves are generated for this compound, plotting the percentage of drug-lever responses against the administered dose.

Challenges and Off-Target Considerations

A significant limitation in translating this compound research to humans is its potent agonist activity at the 5-HT3 receptor.[3][10] This action is responsible for inducing severe nausea and gastrointestinal distress, which has limited its clinical evaluation.[1][5] Anecdotal reports and scientific proposals suggest that co-administration with a 5-HT3 antagonist like ondansetron could mitigate these side effects, potentially unmasking its psychedelic properties in humans.[1][6] Preclinical studies confirm that 5-HT3 antagonism does not block this compound-induced HTR, indicating that the psychedelic-like and emetic effects are mediated by separate receptors (5-HT2AR and 5-HT3R, respectively).[1][8]

Caption: Divergent functional outcomes of this compound's receptor activity.

Conclusion

This compound stands as a well-validated and indispensable research tool for modeling the effects of psychedelic drugs. Its ability to activate 5-HT2A receptors and elicit predictable, quantifiable behaviors in animal models, despite its atypical structure, provides a robust platform for investigating the neurobiology of psychedelics. By understanding its pharmacology and applying the detailed protocols outlined in this guide, researchers can effectively leverage this compound to explore 5-HT2AR signaling and screen for novel therapeutic agents derived from non-classical scaffolds. Future research, potentially involving 5-HT3 receptor blockade, may further clarify its full pharmacological profile and potential.

References

- 1. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. psychedelicreview.com [psychedelicreview.com]

- 7. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Head-twitch response - Wikipedia [en.wikipedia.org]

- 10. Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of Quipazine on Rodent Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine, a non-selective serotonin (5-HT) receptor agonist, has been a valuable pharmacological tool for investigating the role of the serotonergic system in regulating various behaviors in rodents. This technical guide provides an in-depth overview of the in vivo effects of this compound, with a focus on its impact on locomotor activity, psychedelic-like behaviors, and performance in models of anxiety and depression. Detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the design and interpretation of future research in this area.

Introduction

This compound (2-(1-piperazinyl)quinoline) is a psychoactive compound that acts primarily as an agonist at multiple serotonin receptors, with notable activity at the 5-HT2A and 5-HT3 subtypes.[1][2] Its ability to modulate serotonergic neurotransmission has made it a subject of interest in preclinical studies aiming to understand the neurobiological basis of various behaviors and psychiatric disorders. This guide synthesizes the existing literature on the in vivo effects of this compound in rodents, providing a comprehensive resource for researchers in pharmacology, neuroscience, and drug development.

Core Mechanism of Action: Serotonergic Modulation

This compound's behavioral effects are predominantly mediated through its interaction with the serotonin system. It acts as a direct agonist at postsynaptic 5-HT receptors and has also been shown to inhibit serotonin reuptake.[1][3] The psychedelic-like effects, such as the head-twitch response (HTR) in rodents, are primarily attributed to its agonist activity at the 5-HT2A receptor.[4][5] This activation initiates a Gq/11 signaling cascade, leading to the production of inositol monophosphate (IP1).[4][6] Furthermore, this compound's effects on locomotion and anxiety-like behaviors are linked to its broader spectrum of activity at various 5-HT receptors, including 5-HT2C and 5-HT3.[1] There is also evidence suggesting that this compound can influence the dopamine system, which may contribute to some of its behavioral outputs like stereotypy.[7]

Signaling Pathway of this compound at the 5-HT2A Receptor

Caption: this compound's agonism at the 5-HT2A receptor activates the Gq/11 pathway.

Quantitative Data on Behavioral Effects

The following tables summarize the quantitative effects of this compound across various behavioral paradigms in rodents.

Table 1: Effects on Locomotor Activity and Stereotypy

| Species | Dose Range (mg/kg) | Administration | Behavioral Test | Key Findings | Reference(s) |

| Rat (neonate) | 1, 2.5, 5, 10 | Intraperitoneal (i.p.) | Behavioral time-sampling | Dose-dependent increases in forward locomotion, wall climbing, forelimb paddling, and hindlimb treading. | [8] |

| Rat (neonate) | 3.0, 10.0 | Intraperitoneal (i.p.) | Open field | Significant increase in pivoting and crawling. | [9] |

| Rat (adult) | 0.1, 0.3, 0.5 | Subcutaneous (s.c.) | Locomotor activity chambers | No significant differential response to this compound was found at any dose level. | [10] |

| Rat (adult) | 1.0, 5.0, 10.0 | Not specified | Multiple fixed-ratio/fixed-interval schedule | Dose-dependent decrease in response rates under the fixed-ratio component; biphasic effect on fixed-interval responding. | [11] |

| Rat (adult) | Not specified | Not specified | Stereotypy observation | Produced stereotyped behavior, which was inhibited by haloperidol (a dopamine antagonist) but not methysergide (a serotonin antagonist). | [7] |

Table 2: Psychedelic-like Effects (Head-Twitch Response)

| Species | Dose Range (mg/kg) | Administration | Key Findings | Reference(s) |

| Mouse | 0.5 - 5.0 | Not specified | Produced a robust and long-lasting increase in HTR counts, peaking in the first 30 minutes. | [4] |

| Mouse | 5.0 | Not specified | HTR induced by this compound was blocked by the 5-HT2A antagonist M100907 and absent in 5-HT2A knockout mice. | [4][5] |

| Mouse | 5.0 | Not specified | The effect of this compound on HTR was independent of 5-HT3 receptor activation. | [4] |

Table 3: Effects in Anxiety and Depression Models

| Species | Dose Range (mg/kg) | Administration | Behavioral Test | Key Findings | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Rat | 1.0, 5.0 | Intraperitoneal (i.p.) | Extinction of operant responding | 5.0 mg/kg significantly reduced responding on the first day of extinction in drug-naive animals. |[12] | | Mouse | Not specified | Not specified | Not specified | this compound's structural analogs have been investigated for antidepressant-like activity in models like the forced swim test and 5-HTP induced head twitches. |[13] |

Detailed Experimental Protocols

Head-Twitch Response (HTR) in Mice

This protocol is adapted from studies investigating the psychedelic-like effects of this compound.[4][5]

-

Animals: Adult male C57BL/6J mice are commonly used.

-

Housing: Animals should be housed in groups with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Drug Preparation: this compound maleate is dissolved in 0.9% saline.

-

Administration: this compound is administered via intraperitoneal (i.p.) injection.

-

Procedure:

-

Acclimate mice to the testing room for at least 30 minutes.

-

Place individual mice in a clear observation chamber.

-

Administer this compound or vehicle.

-

Immediately begin recording the number of head twitches (rapid, involuntary side-to-side head movements) for a predetermined period (e.g., 30-90 minutes).

-

For antagonist studies, a 5-HT2A antagonist like M100907 can be administered prior to this compound.

-

-

Data Analysis: The total number of head twitches within specific time bins is counted and compared between treatment groups using appropriate statistical tests (e.g., ANOVA).

Locomotor Activity in an Open Field

This protocol assesses the impact of this compound on general motor activity.[9]

-

Animals: Neonatal or adult rats or mice can be used.

-

Apparatus: A square or circular arena with walls to prevent escape, often equipped with automated photobeam tracking systems.

-

Drug Preparation and Administration: As described for the HTR protocol.

-

Procedure:

-

Acclimate the animal to the testing room.

-

Administer this compound or vehicle.

-

Place the animal in the center of the open field arena.

-

Record locomotor activity (e.g., distance traveled, time spent in different zones, rearing frequency) for a set duration (e.g., 30-60 minutes).

-

-

Data Analysis: Parameters of locomotor activity are analyzed and compared across different dose groups.

Workflow for a Typical In Vivo Behavioral Experiment with this compound

Caption: A generalized workflow for rodent behavioral studies involving this compound.

Discussion and Future Directions

The data presented in this guide highlight the complex behavioral profile of this compound in rodents. Its primary action as a 5-HT2A receptor agonist makes it a useful tool for studying psychedelic-like effects and the underlying neural circuits. The effects on locomotor activity appear to be dose and species-dependent, warranting careful consideration in experimental design.

While some studies have explored its potential relevance to anxiety and depression, this remains an area for further investigation. Future research could focus on utilizing more sophisticated behavioral paradigms to dissect the specific contributions of different serotonin receptor subtypes to this compound's effects. Additionally, combining behavioral assessments with in vivo neurochemical and electrophysiological recordings will provide a more complete understanding of how this compound alters brain function to produce its diverse behavioral outcomes.

Conclusion

This technical guide provides a consolidated resource on the in vivo effects of this compound on rodent behavior. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts, it aims to support the scientific community in advancing our understanding of the serotonergic system and its role in behavior and psychopathology. The continued use of this compound in well-designed preclinical studies will undoubtedly contribute to the development of novel therapeutics for a range of neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H15N3 | CID 5011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 4. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice. | Semantic Scholar [semanticscholar.org]

- 7. Possible dopamine agonist properties of this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound-induced behavior in neonatal rat pups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonergic Activation of Locomotor Behavior and Posture in One-day Old Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of this compound on behavior under a multiple schedule of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effects of this compound and fluoxetine on extinction of a previously-reinforced operant response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT3 receptor antagonist: An investigation in behaviour-based rodent models of depression - PMC [pmc.ncbi.nlm.nih.gov]

Quipazine's Affinity for Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of quipazine for various serotonin (5-HT) receptor subtypes. The information is compiled from publicly available scientific literature and databases. This document is intended to serve as a resource for researchers and professionals engaged in drug discovery and development, offering a detailed look at this compound's molecular interactions with the serotonergic system.

Introduction

This compound, a member of the piperazine class of compounds, is a non-selective serotonin receptor agonist and a serotonin reuptake inhibitor.[1] Its broad pharmacological profile has made it a subject of interest in neuroscience research for decades. Understanding its binding affinities at different 5-HT receptor subtypes is crucial for elucidating its mechanism of action and for the development of more selective serotonergic agents. This guide summarizes the available quantitative binding data, details the experimental protocols used to obtain this data, and visualizes the key signaling pathways involved.

Data Presentation: this compound Binding Affinity

The following table summarizes the known binding affinities (Ki) of this compound for various human and rat serotonin receptor subtypes. The data is presented to facilitate easy comparison across different receptor families. It is important to note that binding affinities can vary depending on the experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | pKi | Reference(s) |

| 5-HT1A | Human | Hippocampal membranes | [³H]-8-OH-DPAT | 3300 | 5.48 | [2] |

| 5-HT1B | Rat | Striatum | [³H]5-HT | 310 - 320 | 6.51 - 6.49 | |

| 5-HT1 (non-selective) | Rat | Cortical membranes | Not Specified | 5 (as 1-NP) | - | [1] |

| 5-HT2A | Human | HEK293 cells | [³H]ketanserin | ~20,000 | 4.7 | [3] |

| Human | Post-mortem prefrontal cortex | [³H]ketanserin | 5128 | 5.29 | [3] | |

| Mouse | Frontal cortex | [³H]ketanserin | 2506 | 5.60 | [3] | |

| 5-HT2B | Human | Not Specified | Not Specified | Moderate Affinity | - | [4] |

| 5-HT2C | Human | Not Specified | Not Specified | Moderate Affinity | - | [4] |

| 5-HT2 (non-selective) | Rat | Cortical membranes | Not Specified | 18 (as 1-NP) | - | [1] |

| 5-HT3 | Rat | Cortex | [³H]this compound | >10000 (Mesulergine displacement) | <5 | [5] |

| 5-HT1D | - | - | - | Data not available | - | - |

| 5-HT6 | - | - | - | Data not available | - | - |

| 5-HT7 | - | - | - | Data not available | - | - |

Note: The binding affinity for 5-HT1 and 5-HT2 receptors is presented for 1-naphthylpiperazine (1-NP), a structurally related compound, as a reference point from the same study that characterized this compound's general 5-HT1/2 binding.[1] For 5-HT2B and 5-HT2C receptors, the available literature describes a "moderate affinity" for this compound without providing specific Ki values.[4] Extensive searches did not yield specific Ki or IC50 values for this compound at the 5-HT1D, 5-HT6, and 5-HT7 receptor subtypes.

Experimental Protocols

The binding affinity data presented in this guide are primarily derived from radioligand binding assays. These assays are a fundamental tool in pharmacology for characterizing the interaction between a ligand (in this case, this compound) and a receptor.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

This protocol outlines the general steps for a competitive radioligand binding assay to determine the Ki of a test compound.

1. Membrane Preparation:

-

Tissues (e.g., rat brain cortex, hippocampus) or cells expressing the target receptor (e.g., HEK293 cells) are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer.

-

Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in a specific order:

-

Assay buffer.

-

A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A, [³H]8-OH-DPAT for 5-HT1A) that specifically binds to the target receptor.

-

A range of concentrations of the unlabeled test compound (this compound).

-

The prepared cell membranes.

-

-

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

-

The filter mats are dried, and a scintillation cocktail is added.

-

The radioactivity trapped on the filters is then counted using a scintillation counter.

5. Data Analysis:

-

The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Specific Radioligand Binding Assay Example: [³H]ketanserin for 5-HT2A Receptors

-

Radioligand: [³H]ketanserin

-

Target: 5-HT2A receptor

-

Membrane Source: HEK293 cells stably expressing the human 5-HT2A receptor, or rat cortical membranes.[3]

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Incubation: Room temperature for a specified time (e.g., 60 minutes).

-

Non-specific Binding Determination: In the presence of a high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., mianserin or unlabeled ketanserin).

Signaling Pathways

This compound, as a serotonin receptor agonist, initiates intracellular signaling cascades upon binding to its target receptors. The specific pathway activated depends on the G-protein to which the receptor subtype is coupled.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq/G11-coupled G-protein coupled receptor (GPCR). Its activation by an agonist like this compound leads to the following canonical signaling cascade:

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

5-HT3 Receptor Signaling Pathway

Unlike most other serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel, not a GPCR. Its activation by an agonist such as this compound leads to direct ion influx and rapid neuronal depolarization.

Caption: 5-HT3 receptor ligand-gated ion channel signaling.

Conclusion

This compound exhibits a complex pharmacological profile with varying affinities for a range of serotonin receptor subtypes. Its notable activity at 5-HT2A and 5-HT3 receptors contributes to its diverse physiological and behavioral effects. This guide provides a consolidated resource of its binding characteristics and the fundamental signaling mechanisms it triggers. Further research is warranted to fully elucidate the binding profile of this compound, particularly at the 5-HT1D, 5-HT6, and 5-HT7 receptor subtypes, which would provide a more complete understanding of its serotonergic activity. The detailed protocols and pathway diagrams presented herein are intended to support such ongoing and future research endeavors in the field of serotonergic drug discovery.

References

- 1. 5-HT1 and 5-HT2 binding characteristics of some this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Psychedelic-like Properties of this compound and Its Structural Analogues in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. 2414 [pdspdb.unc.edu]

An In-depth Technical Guide to the Chemical Structure and Properties of Quipazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quipazine, a substituted piperazine and quinoline, is a nonselective serotonin (5-HT) receptor agonist that has been a subject of scientific research for its diverse pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for key assays are outlined, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, with the IUPAC name 2-(piperazin-1-yl)quinoline, is a member of the arylpiperazine family.[1][2] Its structure features a quinoline ring system linked to a piperazine moiety at the 2-position.[1] This unique arrangement confers its characteristic serotonergic activity.

| Identifier | Value |

| IUPAC Name | 2-(piperazin-1-yl)quinoline[1] |

| CAS Number | 4774-24-7[3] |

| Molecular Formula | C₁₃H₁₅N₃[1] |

| Molecular Weight | 213.28 g/mol [1][4] |

| Canonical SMILES | C1CN(CCN1)C2=NC3=CC=CC=C3C=C2[1] |

| InChI | InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-13(15-12)16-9-7-14-8-10-16/h1-6,14H,7-10H2[1] |

| InChIKey | XRXDAJYKGWNHTQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value |

| Melting Point | 81-83 °C[3] |

| XLogP3 | 1.5[1] |

| Topological Polar Surface Area | 28.16 Ų[5] |

| Hydrogen Bond Donors | 1[5] |

| Hydrogen Bond Acceptors | 3[5] |

| Rotatable Bonds | 1[5] |

Pharmacological Properties

This compound is characterized as a non-selective serotonin receptor agonist, with notable activity at various 5-HT receptor subtypes.[1] Its pharmacological effects are complex, stemming from its interactions with multiple targets.

Receptor Binding Affinities (Ki)

The following table summarizes the binding affinities of this compound for various human serotonin receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| 5-HT₁ₐ | Data not available |

| 5-HT₁ₑ | Data not available |

| 5-HT₂ₐ | 5.8 |

| 5-HT₂C | 1.3 |

| 5-HT₃ | Data not available |

| 5-HT₆ | 8.9 |

| 5-HT₇ | 28 |

Data sourced from publicly available databases and may vary between studies.

Functional Activity (EC₅₀/IC₅₀)

This compound exhibits agonist activity at several 5-HT receptors, initiating downstream signaling cascades.

| Receptor | Functional Assay | Potency (EC₅₀/IC₅₀ in nM) |

| 5-HT₂ₐ | Calcium Mobilization | 2.9 |

| 5-HT₂C | IP₁ Accumulation | 1.1 |

Data sourced from publicly available databases and may vary between studies.

Signaling Pathways

The interaction of this compound with 5-HT₂ₐ and 5-HT₂C receptors, which are Gq/11-coupled, leads to the activation of phospholipase C (PLC). This enzyme then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Caption: this compound-induced 5-HT2A/2C receptor signaling cascade.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity (Ki) of this compound for a target receptor, for example, the 5-HT₂ₐ receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human 5-HT₂ₐ receptor are prepared from cultured cells.

-

Reaction Mixture: In a 96-well plate, add the following in order: assay buffer, a serial dilution of this compound or vehicle, the radioligand (e.g., [³H]ketanserin), and the cell membrane preparation.

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol describes a method to measure the functional agonist activity of this compound at Gq-coupled receptors like 5-HT₂ₐ by detecting changes in intracellular calcium levels.

Methodology:

-

Cell Culture and Dye Loading: Cells stably expressing the 5-HT₂ₐ receptor are plated in a 96-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The instrument records the fluorescence intensity over time, before and after the addition of the compound.

-

Data Analysis: The increase in fluorescence, which corresponds to the increase in intracellular calcium concentration, is measured. The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the serotonin system. Its distinct chemical structure and broad-spectrum activity at 5-HT receptors have contributed to a better understanding of serotonergic neurotransmission. This guide provides a foundational understanding of its chemical and pharmacological properties, supported by detailed methodologies and visual representations of its mechanism of action, to aid researchers in their exploration of this multifaceted compound.

References

Quipazine and Other Arylpiperazine Compounds: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs.[1][2] This technical guide provides an in-depth comparison of Quipazine, a non-selective serotonin receptor agonist, with other prominent arylpiperazine compounds such as Trazodone, Buspirone, Aripiprazole, m-chlorophenylpiperazine (mCPP), and trifluoromethylphenylpiperazine (TFMPP). We will explore their comparative pharmacology, receptor binding affinities, functional activities, and the key signaling pathways they modulate. Detailed experimental protocols for foundational assays used in their characterization are also provided to support further research and development.

Introduction to Arylpiperazines

Arylpiperazines are a class of chemical compounds characterized by a piperazine ring linked to an aryl group.[1] This versatile scaffold allows for extensive chemical modification, leading to a wide array of pharmacological activities.[3] These compounds primarily target aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D) receptors, as well as neurotransmitter transporters.[2] This broad target profile has led to their development as antidepressants, anxiolytics, antipsychotics, and research tools for probing the central nervous system.[3][4]

This compound , originally investigated as an antidepressant, is a non-selective serotonin receptor agonist with notable activity at 5-HT2A and 5-HT3 receptors.[5] It also functions as a serotonin reuptake inhibitor.[5] Its potent activation of the 5-HT2A receptor is responsible for producing psychedelic-like effects in animal models, such as the head-twitch response (HTR).[5][6] However, its clinical utility has been hampered by side effects like nausea and vomiting, which are attributed to its agonist activity at the 5-HT3 receptor.[5]

In contrast, other arylpiperazines have achieved significant clinical success by exhibiting more selective receptor interaction profiles:

-

Trazodone: An antidepressant of the Serotonin Antagonist and Reuptake Inhibitor (SARI) class, it acts as a potent 5-HT2A antagonist, an H1 and α1-adrenergic receptor antagonist, and a weak serotonin reuptake inhibitor.[7][8]

-

Buspirone: A non-benzodiazepine anxiolytic, it functions primarily as a high-affinity partial agonist at the 5-HT1A receptor and also has weak antagonist activity at dopamine D2 receptors.[9][10]

-